2-(Quinolin-8-yloxy)nicotinic acid is a compound that combines the structural features of quinoline and nicotinic acid. This compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. It exhibits properties that may be useful in the development of new therapeutic agents, especially in the context of antimicrobial and antiviral research.
The compound can be synthesized through various chemical methods, often involving the reaction of quinoline derivatives with nicotinic acid or its derivatives. Research into its synthesis and characterization has been documented in several scientific studies, highlighting its structural and functional properties.
2-(Quinolin-8-yloxy)nicotinic acid belongs to the class of heterocyclic compounds, specifically those containing both quinoline and pyridine (nicotinic acid) moieties. Its classification is significant in understanding its chemical behavior and potential interactions in biological systems.
The synthesis of 2-(Quinolin-8-yloxy)nicotinic acid typically involves the coupling of quinoline derivatives with nicotinic acid derivatives. One common method includes:
The molecular structure of 2-(Quinolin-8-yloxy)nicotinic acid can be described as follows:
2-(Quinolin-8-yloxy)nicotinic acid can undergo various chemical reactions:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. For example, using acidic conditions may facilitate esterification processes.
The mechanism by which 2-(Quinolin-8-yloxy)nicotinic acid exerts its biological effects may involve:
Quantitative structure-activity relationship (QSAR) studies can provide insights into how variations in structure affect biological activity, helping to optimize the compound for therapeutic use.
2-(Quinolin-8-yloxy)nicotinic acid has potential applications in several fields:
Research continues to uncover further applications and optimize the synthesis of this compound for enhanced efficacy in various therapeutic contexts.
The quinoline C8-oxygen bond formation serves as the foundational step in constructing 2-(quinolin-8-yloxy)nicotinic acid, leveraging the inherent electronic bias of the quinoline system. The C8 position exhibits heightened electrophilicity due to the electron-deficient pyridine ring and peri-interactions, enabling preferential nucleophilic attack. Modern methodologies employ DMSO as a dual solvent and methine source under autocatalytic conditions to promote this regioselective coupling. These reactions typically proceed via an addition-elimination mechanism where the electron-withdrawing nitrogen facilitates proton abstraction from the nucleophile (typically 8-hydroxyquinoline derivatives), generating a potent alkoxide that displaces leaving groups (halogens, sulfonates) at C8. Computational studies confirm that the C8-H bond dissociation energy (∼85 kcal/mol) is significantly lower than other positions, rationalizing the kinetic preference for O-functionalization at this site [1] [5].
Table 1: Nucleophilic Aromatic Substitution Conditions for Quinoline-O-Nicotinic Acid Conjugation
Leaving Group (Quinoline) | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (C8:Others) |
---|---|---|---|---|---|
Cl | None (Autocatalytic) | DMSO | 130 | 78 | >20:1 |
OTs | K₂CO₃ | DMF | 100 | 85 | >15:1 |
Br | CuI/1,10-Phenanthroline | Toluene | 110 | 92 | >25:1 |
F | CsF | NMP | 120 | 68 | >10:1 |
Optimization strategies focus on leaving group tuning and counterion effects. Chloro- and bromo-quinolines provide optimal reactivity balances, while fluoro derivatives require stronger bases due to poorer leaving group ability. The addition of copper(I) co-catalysts (e.g., CuI with phenanthroline ligands) accelerates reactions by forming π-complex intermediates that further polarize the C-X bond. Microwave-assisted protocols reduce reaction times from hours to minutes while maintaining >90% regioselectivity, crucial for scaling multigram syntheses. Post-coupling hydrolysis of ester-protected nicotinic acid precursors (e.g., ethyl 2-chloronicotinate) under mild alkaline conditions (KOH/EtOH-H₂O) furnishes the target carboxylic acid without quinoline ring degradation [4] [5].
Transition metal catalysis enables direct C-O bond formation without pre-functionalization, adhering to atom-economic principles. Palladium-catalyzed C-H alkoxylation represents a state-of-the-art approach, where Pd(0)/Pd(II) cycles mediate oxidative coupling between quinoline N-oxides and nicotinic acid derivatives. The N-oxide moiety acts as an embedded directing group, coordinating palladium to facilitate ortho-C-H activation. Key catalytic systems include Pd(OAc)₂ (5-10 mol%) with silver or copper oxidants (Ag₂CO₃, Cu(OAc)₂) in toluene/DMF at 100-130°C. This method achieves C2-alkoxylation with yields up to 92% and >30:1 regioselectivity for linear nicotinic acid derivatives. Mechanistic studies confirm a concerted metalation-deprotonation (CMD) pathway involving a cyclopalladated intermediate, with nicotinic acid coupling via reductive elimination [5].
Table 2: Catalytic Systems for Direct C-O Coupling
Catalyst | Oxidant | Ligand | Substrate Scope | Yield Range (%) | Functional Group Tolerance |
---|---|---|---|---|---|
Pd(OAc)₂ | Ag₂CO₃ | None | Quinoline N-oxides | 56-92 | Nitrile, ester, ketone |
[RhCp*Cl₂]₂ | Cu(OAc)₂ | PivOH | 8-Aminoquinolines | 65-88 | Amide, ether, halide |
RuCl₂(PPh₃)₃ | K₂S₂O₈ | None | Electron-deficient quinolines | 48-75 | Nitro, trifluoromethyl |
For unactivated quinolines, directing group engineering overcomes positional selectivity challenges. Bidentate auxiliaries (e.g., 8-aminoquinoline, picolinamide) installed at the nicotinic acid carboxyl group form kinetically favored five-membered palladacycles, enabling C5 or C6 functionalization. Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) exhibit complementary reactivity toward electron-rich quinolines, achieving C8-alkoxylation through electrophilic metalation. Recent advances employ photoredox-nickel dual catalysis for C-O coupling under mild conditions (room temperature, visible light), exploiting the single-electron transfer (SET) manifold to avoid strong oxidants. This method tolerates acid-sensitive functional groups, preserving the integrity of both quinoline and nicotinic acid pharmacophores [5].
The quinoline ring serves as a versatile platform for late-stage diversification to enhance target engagement. Electrophilic halogenation (Cl₂/AcOH, Br₂/CCl₄) selectively functionalizes C5/C7 positions (electron-rich rings), providing handles for cross-coupling. Microwave-assisted Buchwald-Hartwig amination installs secondary amines at C4 using XPhos Pd G3 catalyst (2-5 mol%), yielding analogs with improved solubility (e.g., morpholino, piperazinyl derivatives). For sterically hindered C8-alkoxy compounds, direct C-H borylation (Ir(ppy)₃, B₂pin₂ under blue LED) occurs selectively at C3, enabling Suzuki-Miyaura elaboration to biaryl systems. These modifications modulate electron density at the coordination-prone N atom, altering metal chelation capacity crucial for enzymatic inhibition [4] [5].
Nicotinic acid carboxyl group manipulation generates prodrug candidates and bioavailability-enhanced analogs. Key transformations include:
Carboxylic acid masking as ortho-esters or vinylogous esters enables pH-dependent release in physiological environments, confirmed by simulated gastric fluid hydrolysis studies (t₁/₂ = 3-8h). These derivatives demonstrate reduced plasma protein binding (<85% vs. >95% for parent acid) in equilibrium dialysis assays, correlating with enhanced cellular uptake in hepatocyte models [6] [8].
Click chemistry enables rapid assembly of hybrid architectures with dual pharmacophores. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugates alkyne-functionalized quinolines with azide-bearing bioactive molecules:
Triazole-linked coumarin-quinoline-nicotinic acid triads exhibit synergistic antioxidant and anticancer profiles, scavenging DPPH radicals (IC₅₀ 57.99 μM) while inhibiting A2780 ovarian cancer cells (IC₅₀ 22.76-22.94 μM). Molecular docking attributes this polypharmacology to simultaneous engagement of kinase ATP pockets and DNA intercalation sites. Schiff base formation between the nicotinic acid carbonyl and hydrazides (e.g., isoniazid derivatives) generates antitubercular candidates with sub-micromolar MIC against M. tuberculosis H37Rv [6] [4] [9].
Table 4: Bioactive Hybrid Derivatives of 2-(Quinolin-8-yloxy)nicotinic Acid
Hybrid Pharmacophore | Conjugation Method | Biological Activity | Potency (IC₅₀/MIC) | Target/Signaling Pathway |
---|---|---|---|---|
Coumarin-triazole | CuAAC | Anticancer | 22.76 μM (A2780) | Topoisomerase II/DNA damage |
Dihydroartemisinin | Ether linkage | Antimalarial | 15 nM (Pf3D7) | Heme polymerization inhibition |
Kynurenine analog | Amide bond | Neuroprotective | 0.8 μM (QUIN-induced excitotoxicity) | NMDA receptor antagonism |
Isoniazid hydrazone | Schiff base | Antitubercular | 0.4 μg/mL (M. tuberculosis) | InhA enoyl-ACP reductase |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0